molecular formula C17H16IN3O2 B11547281 2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide

2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide

Cat. No.: B11547281
M. Wt: 421.23 g/mol
InChI Key: ZAENMKOWYDFELB-RGVLZGJSSA-N
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Description

1-{N’-[(E)-(2-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(4-METHYLPHENYL)METHYL]FORMAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is a type of Schiff base hydrazone, which is characterized by the presence of an azomethine group (-NHN=CH-). Schiff bases are widely studied due to their ability to form stable complexes with transition metals, making them valuable in coordination chemistry and bioinorganic research .

Preparation Methods

The synthesis of 1-{N’-[(E)-(2-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(4-METHYLPHENYL)METHYL]FORMAMIDE typically involves the condensation reaction between an appropriate hydrazine or hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or acetic acid under reflux conditions . The general reaction scheme can be represented as follows:

[ \text{Hydrazine/ Hydrazide} + \text{Aldehyde/ Ketone} \rightarrow \text{Schiff Base Hydrazone} ]

For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

1-{N’-[(E)-(2-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(4-METHYLPHENYL)METHYL]FORMAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the iodine atom, using nucleophiles like thiols or amines to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., room temperature to reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{N’-[(E)-(2-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(4-METHYLPHENYL)METHYL]FORMAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(2-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(4-METHYLPHENYL)METHYL]FORMAMIDE involves its interaction with molecular targets through coordination with metal ions. The azomethine group (-NHN=CH-) plays a crucial role in binding to metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 1-{N’-[(E)-(2-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(4-METHYLPHENYL)METHYL]FORMAMIDE include other Schiff base hydrazones derived from different aldehydes or ketones. Examples include:

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and applications

Properties

Molecular Formula

C17H16IN3O2

Molecular Weight

421.23 g/mol

IUPAC Name

N'-[(E)-(2-iodophenyl)methylideneamino]-N-[(4-methylphenyl)methyl]oxamide

InChI

InChI=1S/C17H16IN3O2/c1-12-6-8-13(9-7-12)10-19-16(22)17(23)21-20-11-14-4-2-3-5-15(14)18/h2-9,11H,10H2,1H3,(H,19,22)(H,21,23)/b20-11+

InChI Key

ZAENMKOWYDFELB-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)N/N=C/C2=CC=CC=C2I

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NN=CC2=CC=CC=C2I

Origin of Product

United States

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